1-(2,6-Dihydroxyphenyl)octadec-10-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dihydroxyphenyl)octadec-10-en-1-one is a biogenic alkylphenol with a molecular formula of C24H38O3. This compound is known for its unique structure, which includes a phenolic ring substituted with two hydroxyl groups at positions 2 and 6, and an octadec-10-en-1-one chain. It is a member of the group of stereoisomers and has a molecular mass of 374.282095076 daltons .
Preparation Methods
The synthesis of 1-(2,6-Dihydroxyphenyl)octadec-10-en-1-one typically involves the reaction of 2,6-dihydroxybenzaldehyde with an appropriate alkyl chain precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. This method also reduces the risk of side reactions and improves the overall efficiency of the process .
Chemical Reactions Analysis
1-(2,6-Dihydroxyphenyl)octadec-10-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phenolic compounds.
Substitution: The hydroxyl groups on the phenolic ring can undergo substitution reactions with halogens, alkyl groups, or other substituents using reagents like halogenating agents or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
1-(2,6-Dihydroxyphenyl)octadec-10-en-1-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and microbial infections.
Mechanism of Action
The mechanism of action of 1-(2,6-Dihydroxyphenyl)octadec-10-en-1-one involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenolic ring can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed biological activities. For example, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals .
Comparison with Similar Compounds
1-(2,6-Dihydroxyphenyl)octadec-10-en-1-one can be compared with other similar compounds such as:
1-(2,6-Dihydroxyphenyl)butan-1-one: This compound has a shorter alkyl chain and different physical and chemical properties.
1-(2,6-Dihydroxyphenyl)ethan-1-one: Another similar compound with an even shorter alkyl chain, leading to different reactivity and applications.
Properties
CAS No. |
820213-59-0 |
---|---|
Molecular Formula |
C24H38O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)octadec-10-en-1-one |
InChI |
InChI=1S/C24H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h8-9,17,19-20,26-27H,2-7,10-16,18H2,1H3 |
InChI Key |
VHMZGZKMDPSEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=CCCCCCCCCC(=O)C1=C(C=CC=C1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.